![molecular formula C12H17NO3S B2863441 Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid CAS No. 2253629-94-4](/img/structure/B2863441.png)
Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[210]pentan-5-amine;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 25533 This compound is characterized by its unique bicyclic structure, which includes a bicyclo[210]pentane ring system fused with an amine group and a 4-methylbenzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Bicyclo[2.1.0]pentane Core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where a suitable amine precursor reacts with the bicyclic core under controlled conditions.
Attachment of the 4-Methylbenzenesulfonic Acid Moiety: This step involves the sulfonation of the amine-substituted bicyclic compound using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfonic acid group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring in the 4-methylbenzenesulfonic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups while imparting unique characteristics.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid depends on its specific application. In drug design, it may act as a bioisostere, replacing other functional groups to enhance the pharmacokinetic and pharmacodynamic properties of a drug. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: These compounds share a similar bicyclic structure but differ in the arrangement and type of functional groups attached to the core.
Cubanes: Another class of bicyclic compounds with a cubic structure, offering unique three-dimensional properties.
Higher Bicycloalkanes: Compounds with larger bicyclic frameworks, providing different steric and electronic characteristics.
Uniqueness
Bicyclo[210]pentan-5-amine;4-methylbenzenesulfonic acid is unique due to its specific combination of a bicyclic core with an amine group and a 4-methylbenzenesulfonic acid moiety
Properties
IUPAC Name |
bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H9N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5-3-1-2-4(3)5/h2-5H,1H3,(H,8,9,10);3-5H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNOLMKFOGJZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2C1C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
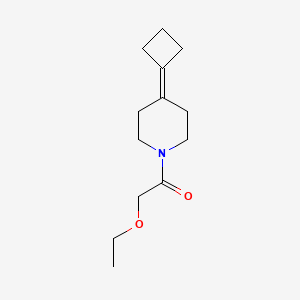
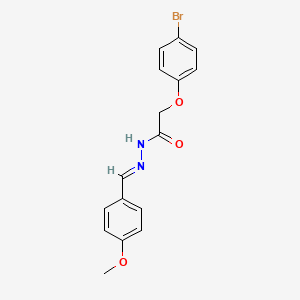
![N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2863360.png)
![2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2863364.png)
![3-(2,6-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863368.png)

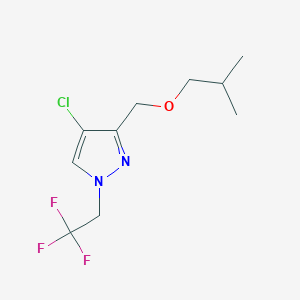
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2863371.png)

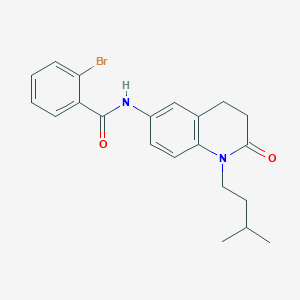
![N-(2,4-dimethoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2863374.png)
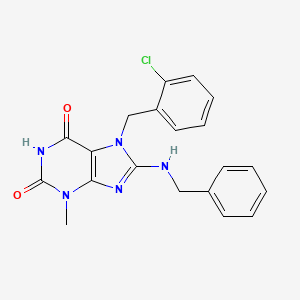
![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2863378.png)

